molecular formula C12H19N5O4 B13847290 O6-Ethyl-2'-deoxyguanosine-d5

O6-Ethyl-2'-deoxyguanosine-d5

Cat. No.: B13847290
M. Wt: 302.34 g/mol
InChI Key: UQEKXBPUUBIVAY-FPPZJUSISA-N
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Description

O6-Ethyl-2'-deoxyguanosine-d5 is a deuterium-labelled stable isotope of a genotoxic O6-alkylguanine adduct, which has been identified as a carcinogenic compound . With a molecular formula of C12H14D5N5O4 and a molecular weight of 302.34 g/mol, this compound serves as a critical tool in studying mutagenic processes and DNA repair mechanisms . Its primary research value lies in its role as a defined lesion for investigating the substrate specificity and efficiency of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) . Studies reveal that human MGMT repairs the O6-ethylguanine (O6-EtG) adduct with significantly lower efficiency (163-fold less) compared to the O6-methylguanine (O6-MeG) adduct, a key factor in the mutagenic potential of ethylating agents. This differential repair capacity leads to persistent O6-EtG adducts that preferentially mispair with thymine during DNA replication, resulting in G→A transition mutations . The deuterium label on the ethyl group allows for precise tracking and quantification in advanced mass spectrometry-based assays, making this compound invaluable for toxicological and carcinogenesis research. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

302.34 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2

InChI Key

UQEKXBPUUBIVAY-FPPZJUSISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

  • Starting Material: 2'-deoxyguanosine, purified and dried to remove moisture.
  • Alkylating Agent: Deuterated ethyl methanesulfonate ([²H₅]-ethyl methanesulfonate) is used to introduce the ethyl group bearing five deuterium atoms.
  • Reaction Medium: Dimethyl sulfoxide (DMSO) is commonly used as the solvent due to its ability to dissolve both nucleosides and alkylating agents effectively.
  • Base Catalyst: Sodium hydride (NaH) or similar strong bases are employed to deprotonate the O6 position of 2'-deoxyguanosine, facilitating nucleophilic attack on the ethylating agent.
  • Reaction Conditions: The reaction is typically conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation, at controlled temperatures ranging from 0°C to room temperature to maximize selectivity for O6 alkylation.
  • Purification: After completion, the reaction mixture is subjected to purification by high-performance liquid chromatography (HPLC) to isolate the desired this compound with high purity.

Industrial Scale Considerations

For larger scale production, the same synthetic principles apply but with enhanced control over reagent purity and reaction parameters. Industrial synthesis incorporates:

  • Use of high-purity starting materials and reagents.
  • Automated reaction control systems to maintain temperature and inert atmosphere.
  • Advanced chromatographic purification techniques to achieve batch-to-batch consistency.
  • Quality control measures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify isotopic incorporation and product purity.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Product
Alkylation (O6 position) 2'-deoxyguanosine, [²H₅]-ethyl methanesulfonate, NaH, DMSO, inert atmosphere, controlled temperature This compound
Oxidation Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) Oxidized derivatives of this compound
Reduction Sodium borohydride (NaBH4) Reduced forms modifying ethyl group or nucleoside structure
Substitution Alkyl halides, Acyl chlorides, base catalysts Functional group substitutions at ethyl or other positions

The alkylation reaction is highly selective for the O6 position due to the nucleophilicity of the oxygen atom in guanine. Subsequent chemical modifications such as oxidation or substitution can be performed for derivative synthesis or mechanistic studies.

Summary Table of Preparation Parameters

Parameter Description
Starting Material 2'-deoxyguanosine
Alkylating Agent [²H₅]-ethyl methanesulfonate
Solvent Dimethyl sulfoxide (DMSO)
Base Catalyst Sodium hydride (NaH)
Atmosphere Argon or nitrogen (inert)
Temperature 0°C to room temperature
Purification Method High-performance liquid chromatography (HPLC)
Analytical Verification Liquid chromatography-tandem mass spectrometry

This comprehensive preparation method ensures the production of this compound with high isotopic purity and chemical integrity, suitable for advanced biochemical and toxicological studies.

Chemical Reactions Analysis

Types of Reactions

O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.

    Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Research Applications

O6-Ethyl-2'-deoxyguanosine-d5 is primarily employed in chemical studies to investigate the behavior of nucleoside analogs. Its unique structure allows researchers to explore:

  • Nucleoside Behavior: The compound acts as a model to understand the chemical properties and reactivity of nucleosides.
  • Synthesis Pathways: It facilitates the study of synthetic routes involving alkylation processes, contributing to the development of new chemical methodologies.

Biological Research Applications

In biological contexts, this compound is crucial for understanding DNA interactions and damage:

  • DNA Damage and Repair Mechanisms: This compound is integral in studying how alkylation affects DNA structure and function. It can form adducts that lead to mutations, enabling researchers to investigate repair pathways such as those involving O6-methylguanine-DNA methyltransferase (MGMT) .

Case Study: DNA Adduct Formation

A study utilized liquid chromatography with tandem mass spectrometry to quantify O6-ethyl-2'-deoxyguanosine adducts in DNA. This methodology allowed for precise measurement of how alkylating agents induce mutations through persistent DNA adduct formation .

Medical Research Applications

This compound plays a pivotal role in cancer research due to its mutagenic properties:

  • Mutagenicity Studies: The compound aids in exploring the carcinogenic potential of various alkylating agents by examining their ability to form DNA adducts that can lead to cancer .

Case Study: Carcinogenicity Assessment

Research has shown that exposure to alkylating agents results in increased levels of O6-ethyl-2'-deoxyguanosine in human cells, highlighting its relevance as a biomarker for assessing cancer risk associated with environmental exposures .

Industrial Applications

In industrial settings, this compound is utilized for developing diagnostic tools and therapeutic agents targeting DNA damage:

  • Diagnostic Tool Development: The compound's ability to form specific DNA adducts makes it useful for creating assays that detect alkylation damage in biological samples.

Mechanism of Action

O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.

Comparison with Similar Compounds

O⁶-Methyl-2'-Deoxyguanosine (O⁶-MedG)

  • Structural Difference : Substitution of a methyl (-CH₃) group instead of ethyl (-C₂H₅) at the O⁶ position.
  • Repair Kinetics : Both O⁶-MedG and O⁶-EtdG are repaired by O⁶-methylguanine-DNA methyltransferase (MGMT), but repair efficiency varies. O⁶-EtdG is repaired faster in hepatic mitochondria (half-life ~14 hours) compared to persistent ethylated thymidine lesions (half-life 11–20 days) .
  • Mutagenicity: O⁶-MedG is highly mutagenic, causing G→A transitions, while O⁶-EtdG also induces mutations but with tissue-specific repair influencing carcinogenic outcomes .

O⁶-Benzyl-2'-Deoxyguanosine (O⁶-BnG)

  • Structural Difference : A benzyl (-C₆H₅CH₂) group replaces the ethyl moiety.
  • Functional Role: O⁶-BnG derivatives (e.g., dBG) are potent MGMT inhibitors, enhancing the cytotoxicity of alkylating chemotherapeutics like BCNU. Unlike O⁶-EtdG, dBG irreversibly inactivates MGMT, achieving tumor regression in xenograft models .

O⁶-[4-(3-Pyridyl)-4-Oxobut-1-yl]-2'-Deoxyguanosine (O⁶-POB-dG)

  • Structural Complexity : A bulky pyridyloxobutyl group increases steric hindrance.
  • Repair and Persistence : Larger adducts like O⁶-POB-dG are less efficiently repaired by MGMT, leading to prolonged DNA damage and higher mutagenic risk .

DNA Repair Mechanisms

  • Half-Life Comparison: Compound Half-Life (Rat Tissue) Repair Enzyme O⁶-EtdG ~14 hours MGMT O⁶-MedG ~12 hours MGMT O²-EtdT/O⁴-EtdT 11–20 days Not Repaired

Mutagenic Potential

  • O⁶-EtdG : Causes G→A transitions in H-ras genes if unrepaired, promoting mammary tumorigenesis in rats .
  • Ethylated Thymidine (O²-EtdT/O⁴-EtdT) : More persistent than O⁶-EtdG, leading to replication errors by DNA polymerases η, κ, and ι .

Detection Techniques

  • LC-MS/MS : O⁶-EtdG-d⁵ serves as an internal standard for quantifying ethylated adducts with sensitivity down to 3 adducts/10⁸ nucleotides .
  • 32P-Postlabeling : Detects O⁶-EtdG and O⁶-MedG with a limit of <1 adduct/10⁷ nucleotides .
  • Immunoassays: Monoclonal antibodies (e.g., ER-6) enable specific detection of O⁶-EtdG in single-cell analyses .

Q & A

Q. What methodologies are recommended for detecting and quantifying O⁶-EtdG-d⁵ in biological samples?

The gold standard for quantifying O⁶-EtdG-d⁵ involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹⁵N₅-labeled analogs) to correct for matrix effects and ionization efficiency . This approach achieves sensitivity down to 3 adducts per 10⁸ nucleotides. Researchers should validate methods using synthetic O⁶-EtdG-d⁵ standards and include controls for enzymatic digestion efficiency (e.g., verifying complete hydrolysis of DNA to 2'-deoxynucleosides) to avoid false positives .

Q. How does O⁶-EtdG-d⁵ differ from other alkylated DNA lesions in terms of biological significance?

O⁶-EtdG-d⁵ is a persistent adduct with a half-life of ~14 hours in rat tissues, contrasting sharply with O⁴-ethylthymidine (half-life ~11–20 days) . Its mutagenic potential arises from mispairing with thymine during replication, leading to G→A transitions. Researchers should prioritize comparative studies using alkyltransferase repair assays (e.g., human AGT or bacterial Ada proteins) to evaluate repair kinetics, as O⁶-EtdG-d⁵ is a substrate for these enzymes .

Q. What experimental models are suitable for studying O⁶-EtdG-d⁵ genotoxicity?

In vitro systems using purified DNA polymerases (e.g., human Pol η, κ, or yeast Pol ζ) are ideal for assessing replication bypass efficiency. For in vivo studies, rodent models exposed to ethylating agents (e.g., N-ethyl-N-nitrosourea) allow tracking of adduct formation and repair across tissues. Researchers must include sham-treated controls and validate lesion specificity via immunoaffinity enrichment coupled with MS detection .

Advanced Research Questions

Q. How do contradictory data on O⁶-EtdG-d⁵ adduct levels arise between LC-MS/MS and ³²P-postlabeling assays?

Discrepancies often stem from methodological biases : LC-MS/MS quantifies specific adducts using stable isotopes, whereas ³²P-postlabeling detects broad alkylation patterns but lacks structural specificity. For example, ³²P-postlabeling may underestimate O⁶-EtdG-d⁵ by 3.7-fold compared to LC-MS/MS due to incomplete enzymatic digestion or co-eluting interferences . Researchers should cross-validate findings using orthogonal techniques and report recovery rates for each method.

Q. What replication challenges arise when O⁶-EtdG-d⁵ is incorporated into specific DNA motifs (e.g., 5′-GNC)?

Studies show that O⁶-EtdG-d⁵ in 5′-GNC sequences forms interstrand cross-links (ICLs) when paired with alkylated lesions on the complementary strand, blocking replication. To investigate this, synthesize oligonucleotides with site-specific O⁶-EtdG-d⁵ adducts and analyze replication fidelity using primer extension assays with high-fidelity polymerases (e.g., Klenow fragment). Lesion-induced stalling and error rates can be quantified via gel electrophoresis or next-gen sequencing .

Q. How does the deuterium labeling in O⁶-EtdG-d⁵ impact its stability and analytical detection?

The d⁵ label (deuterium at five positions) enhances isotopic resolution in MS by reducing background noise from endogenous adducts. However, deuterium exchange during sample preparation (e.g., in acidic LC mobile phases) may alter retention times. Researchers should optimize chromatographic conditions (e.g., pH-stable columns) and confirm label integrity via high-resolution MS/MS fragmentation patterns .

Q. What strategies resolve conflicting data on O⁶-EtdG-d⁵ repair efficiency across cell types?

Tissue-specific repair disparities may reflect variable alkyltransferase expression or competing repair pathways (e.g., mismatch repair). To address this, use siRNA knockdown models to silence AGT in human cell lines and measure adduct persistence via competitive ELISA or MS. Include positive controls (e.g., O⁶-methylguanine) to benchmark repair capacity .

Methodological Considerations for Experimental Design

  • Lesion Synthesis : Synthesize O⁶-EtdG-d⁵ via alkylation of 2'-deoxyguanosine using deuterated ethylating agents (e.g., [²H₅]-ethyl methanesulfonate). Confirm purity via NMR and HPLC (>95%) .
  • Data Analysis : Apply Poisson distribution models to calculate adduct frequencies from MS data, accounting for stochastic ionization effects .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for alkylating agent use, including dose justification and tissue collection protocols .

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